molecular formula C20H22N6OS B10992765 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10992765
M. Wt: 394.5 g/mol
InChI Key: JKBXATQHJMCLSK-UHFFFAOYSA-N
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Description

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines benzimidazole, pyrazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrazole and thiophene groups. Common reagents used in these reactions include dimethylamine, thiophene-2-carboxylic acid, and various coupling agents. The reaction conditions often involve controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound

Scientific Research Applications

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of benzimidazole, pyrazole, and thiophene moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits.

Properties

Molecular Formula

C20H22N6OS

Molecular Weight

394.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C20H22N6OS/c1-25(2)8-4-9-26-13-21-15-11-14(6-7-18(15)26)22-20(27)17-12-16(23-24-17)19-5-3-10-28-19/h3,5-7,10-13H,4,8-9H2,1-2H3,(H,22,27)(H,23,24)

InChI Key

JKBXATQHJMCLSK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

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